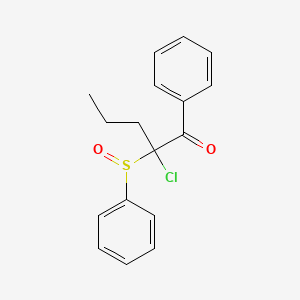
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one is an organic compound that features a benzenesulfinyl group, a chloro group, and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a benzenesulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the chloro group or to convert the benzenesulfinyl group to a benzenesulfide group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonyl)-2-chloro-1-phenylpentan-1-one.
Reduction: Formation of 2-(Benzenesulfide)-2-chloro-1-phenylpentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
2-Chloro-1-phenylpentan-1-one: Lacks the benzenesulfinyl group.
2-(Benzenesulfide)-2-chloro-1-phenylpentan-1-one: Contains a sulfide group instead of a sulfinyl group.
Uniqueness
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one is unique due to the presence of both a benzenesulfinyl group and a chloro group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
| 122128-97-6 | |
Fórmula molecular |
C17H17ClO2S |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-2-chloro-1-phenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO2S/c1-2-13-17(18,16(19)14-9-5-3-6-10-14)21(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clave InChI |
CCVQWLWZGBBIHV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=CC=C1)(S(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/no-structure.png)
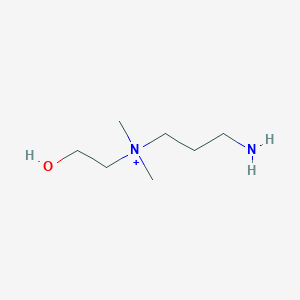
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

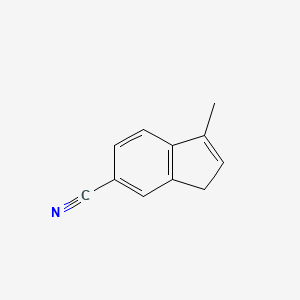
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
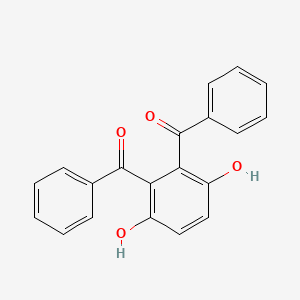
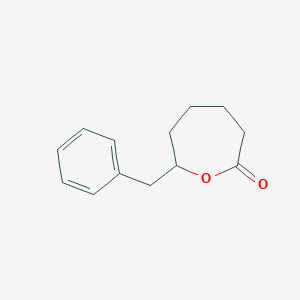

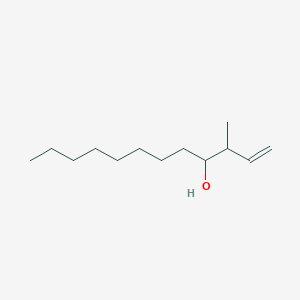
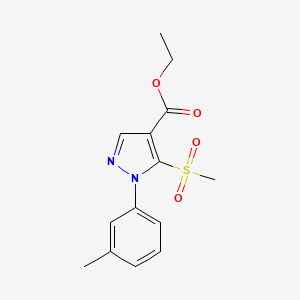
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
